2,2,2-trichloro-1-[4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-1-ethanone
Description
Properties
IUPAC Name |
2,2,2-trichloro-1-[4-(2,3-dichlorobenzoyl)-1-methylpyrrol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl5NO2/c1-20-6-7(5-10(20)13(22)14(17,18)19)12(21)8-3-2-4-9(15)11(8)16/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUZBMMUGDHZHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)C(=O)C2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,2,2-Trichloro-1-[4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-1-ethanone is a synthetic compound with notable biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential applications in various fields such as agriculture and medicine.
Chemical Structure and Properties
- Molecular Formula : C14H8Cl5NO2
- Molecular Weight : 399.48 g/mol
- CAS Number : 338753-03-0
The compound features a pyrrole ring substituted with a dichlorobenzoyl group and multiple chlorine atoms, which contribute to its biological activity.
Insecticidal Properties
Research indicates that the compound exhibits significant insecticidal activity. A study demonstrated that doses of 500 mg/kg led to a marked increase in drug-metabolizing enzyme activities in rats, resulting in a 50% mortality rate among subjects. Lower doses (100 mg/kg) showed minimal effects on enzyme activities, suggesting a dose-dependent relationship in its biological efficacy .
Enzyme Modulation
The compound enhances the activity of several liver enzymes:
- Cytochrome P450 : Increased by 1.7-fold.
- Ethoxycoumarin O-deethylase : Increased by 2.5-fold.
- Glutathione S-transferase : Increased by 1.4-fold.
These findings suggest that the compound may influence metabolic pathways significantly, which could have implications for its use as an insecticide or therapeutic agent .
Case Study 1: Acute Toxicity Assessment
A study on acute toxicity revealed that high doses of the compound resulted in significant mortality and adverse effects on body weight within a few days post-administration. This highlights the potential risks associated with its use in agricultural settings .
Case Study 2: Pharmacological Potential
In another investigation, derivatives of similar compounds were assessed for their anti-cancer properties. Some showed promising results against various cancer cell lines, indicating that modifications to the pyrrole structure could enhance therapeutic efficacy .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of related compounds:
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share the core trichloroacetyl-pyrrole framework but differ in benzoyl substituents and pyrrole modifications:
Substituent Effects on Properties
Electronic Effects
- Chlorine Position : The target compound’s 2,3-dichlorobenzoyl group creates a sterically hindered, electron-deficient aromatic system compared to the 2,4-dichloro analog (). This may reduce nucleophilic attack susceptibility.
- Methoxy vs.
Steric Effects
- N-Methylation: The target compound’s 1-methyl group on the pyrrole may reduce intermolecular interactions (e.g., hydrogen bonding) compared to non-methylated analogs, influencing crystallization behavior (see on hydrogen-bonding patterns).
Lipophilicity and Solubility
- Chlorine and trifluoromethyl groups increase hydrophobicity, whereas methoxy groups improve aqueous solubility.
Q & A
Q. What are the optimal synthetic routes for 2,2,2-trichloro-1-[4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-1-ethanone?
A multi-step synthesis is typically employed, starting with condensation reactions to assemble the pyrrole core, followed by functionalization with chlorinated groups. For example:
- Step 1 : Condensation of 2,3-diaminopyridine with benzoylacetone derivatives under reflux in anhydrous solvents (e.g., THF or DCM) to form the pyrrole intermediate .
- Step 2 : Trichloromethylation via reaction with trichloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) at controlled temperatures (0–5°C) to avoid side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from chloroform/methanol mixtures is recommended .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the pyrrole ring substitution pattern and trichloromethyl group (δ ~5.5–6.5 ppm for pyrrole protons; δ ~90–100 ppm for C-Cl₃ in ¹³C NMR) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., theoretical m/z 423.85 for C₁₃H₇Cl₅NO₂) and isotopic patterns due to multiple chlorine atoms .
- X-ray Crystallography : For resolving crystal packing and bond angles, particularly to confirm the spatial arrangement of the dichlorobenzoyl group .
Q. How is solubility data determined, and what solvents are suitable for experimental handling?
Solubility is assessed via saturation experiments in polar and non-polar solvents. Reported data for analogous compounds show:
| Solvent | Solubility (mg/mL) |
|---|---|
| Chloroform | 10–15 |
| Methanol | 2–5 |
| DMSO | 20–25 |
| DMSO is preferred for biological assays due to high solubility, while chloroform is optimal for synthesis and crystallization. |
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data during characterization?
- Cross-Validation : Combine NMR with IR spectroscopy to confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-Cl vibrations (~750 cm⁻¹) .
- Purity Checks : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities >98% purity required for reproducible biological assays .
- Dynamic Stability Tests : Monitor degradation under varying temperatures (4°C, 25°C) and pH conditions. For example, refrigerated storage in amber vials minimizes photodegradation of chlorinated moieties .
Q. What methodologies are used to evaluate biological activity, such as antimicrobial or enzyme inhibition?
- In Vitro Assays :
- MIC Testing : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (concentration range: 1–100 µg/mL) .
- Enzyme Binding Studies : Fluorescence quenching or surface plasmon resonance (SPR) to measure binding affinity to target enzymes (e.g., cytochrome P450 isoforms) .
- Pharmacokinetic Profiling : LC-MS/MS to assess metabolic stability in liver microsomes, focusing on dechlorination pathways .
Q. How can reaction mechanisms for trichloromethylation be experimentally validated?
Q. What experimental designs mitigate limitations in stability studies?
- Controlled Environment : Use inert atmosphere (N₂/Ar) during synthesis to prevent oxidation of the pyrrole core .
- Real-Time Monitoring : Employ hyphenated techniques like LC-NMR to track degradation products during long-term storage .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activity data?
Q. Why might X-ray crystallography fail to resolve the dichlorobenzoyl group’s orientation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
